5-Hydroxy-2-methoxyphenylboronic acid
Overview
Description
5-Hydroxy-2-methoxyphenylboronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boronic acid group (B(OH)₂) attached to an aromatic ring. The specific structure of this compound includes a hydroxyl group (-OH) at the 5th position and a methoxy group (-OCH₃) at the 2nd position on the benzene ring.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Hydroxy-2-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site of the enzyme. The boronic acid group forms reversible covalent bonds with the serine or threonine residues in the active site, thereby inhibiting the enzyme’s activity. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. For instance, it can inhibit the activity of kinases, leading to altered phosphorylation states of downstream signaling proteins. This, in turn, affects gene expression and cellular metabolism. Moreover, this compound has been observed to induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating caspases .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with target biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups present in enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. The compound’s ability to interact with multiple biomolecules underscores its versatility in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of phenol and boric acid. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. Its degradation products may also contribute to the observed biological effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, it may induce toxic or adverse effects, including cytotoxicity and organ damage. Studies have identified threshold doses beyond which the compound’s beneficial effects are outweighed by its toxicity. These findings highlight the importance of dose optimization in preclinical research .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by oxidative enzymes, leading to the formation of hydroxylated and demethylated derivatives. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The interactions of this compound with metabolic enzymes underscore its potential as a modulator of metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues is influenced by its chemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications. The localization of this compound within subcellular compartments can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methoxyphenylboronic acid typically involves the reaction of 5-hydroxy-2-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Reagents: 5-hydroxy-2-methoxyphenyl magnesium bromide, trimethyl borate, water.
Solvents: Ether or tetrahydrofuran (THF).
Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the reactivity of the Grignard reagent.
Hydrolysis: The intermediate boronate ester is hydrolyzed using aqueous acid to yield the final boronic acid product.
Industrial Production Methods
Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-methoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds. It is widely used in organic synthesis to create biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The hydroxyl and methoxy groups on the aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄).
Substitution: Electrophiles such as halogens (e.g., Br₂, Cl₂) or nitrating agents (e.g., HNO₃).
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-Hydroxy-2-methoxyphenylboronic acid is used as a building block for the synthesis of complex organic molecules. Its ability to participate in Suzuki-Miyaura coupling reactions makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals.
Biology
In biological research, boronic acids are explored for their potential as enzyme inhibitors. The boronic acid group can interact with the active sites of enzymes, potentially disrupting their function. This property makes this compound a candidate for drug discovery and development.
Medicine
Medicinal chemistry applications include the development of new therapeutic agents. Boronic acids have been investigated for their role in treating diseases such as cancer and diabetes. The unique reactivity of the boronic acid group allows for the design of molecules that can selectively target specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its ability to form stable complexes with diols makes it useful in the design of sensors and separation technologies.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-methoxyphenylboronic acid involves its interaction with biological molecules through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzyme activity by binding to the active site. The hydroxyl and methoxy groups on the aromatic ring can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylboronic acid: Similar structure but lacks the hydroxyl group at the 5th position.
4-Methoxyphenylboronic acid: Similar structure but the methoxy group is at the 4th position instead of the 2nd.
Phenylboronic acid: Lacks both the hydroxyl and methoxy groups.
Uniqueness
5-Hydroxy-2-methoxyphenylboronic acid is unique due to the presence of both hydroxyl and methoxy groups on the aromatic ring. These functional groups enhance its reactivity and make it a versatile compound for various applications in organic synthesis, medicinal chemistry, and material science .
Properties
IUPAC Name |
(5-hydroxy-2-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,9-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGRDJBWONYWOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660533 | |
Record name | (5-Hydroxy-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-43-2 | |
Record name | (5-Hydroxy-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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